molecular formula C16H17N3O2 B10866589 3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde

3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde

Cat. No.: B10866589
M. Wt: 283.32 g/mol
InChI Key: PCQJCGDJSPORLS-UHFFFAOYSA-N
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Description

3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable diene and a nitrile, a Diels-Alder reaction can be employed to form the initial ring structure.

    Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride can introduce the methyl groups at the desired positions.

    Formation of Aldehyde Groups: The aldehyde groups can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The tricyclic structure can interact with various biological targets, making it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The tricyclic structure can also facilitate binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.

    3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarboxylic acid:

Uniqueness

The presence of both the tricyclic structure and the aldehyde groups in 3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde makes it unique. This combination allows for a wide range of chemical reactions and interactions with biological targets, enhancing its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde

InChI

InChI=1S/C16H17N3O2/c1-8-12(6-20)16-15-11(4)18(5)10(3)14(15)9(2)17-19(16)13(8)7-21/h6-7H,1-5H3

InChI Key

PCQJCGDJSPORLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C1C=O)C3=C(N(C(=C3C(=N2)C)C)C)C)C=O

Origin of Product

United States

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